molecular formula C11H13N2NaO3 B7943411 Sodium 4-(4-aminobenzamido)butanoate

Sodium 4-(4-aminobenzamido)butanoate

Cat. No.: B7943411
M. Wt: 244.22 g/mol
InChI Key: GQYKCLDZIIBTIG-UHFFFAOYSA-M
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Description

Sodium 4-(4-aminobenzamido)butanoate is a chemical compound with the molecular formula C11H13N2NaO3 It is a sodium salt derivative of 4-(4-aminobenzamido)butanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium 4-(4-aminobenzamido)butanoate can be synthesized through the hydrogenation of p-nitrobenzoic acid in the presence of palladium and gold nanoparticles immobilized within macroporous amphoteric cryogels. The reduction of p-nitrobenzoic acid to p-aminobenzoic acid and further to this compound involves condensation of amine and carboxylic groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale hydrogenation processes using metal catalysts. The use of macroporous cryogels as supports for metal nanoparticles enhances the efficiency of the catalytic process, allowing for higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(4-aminobenzamido)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium, platinum, or gold nanoparticles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Sodium 4-(4-aminobenzamido)butanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of sodium 4-(4-aminobenzamido)butanoate involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the condensation of amine and carboxylic groups, leading to the formation of various products. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-(4-chlorobenzoyl)amino]benzoate: This compound is similar in structure but contains a chlorine atom instead of an amino group.

    Sodium 4-(4-methylbenzamido)butanoate: This compound has a methyl group instead of an amino group.

Uniqueness

Sodium 4-(4-aminobenzamido)butanoate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

sodium;4-[(4-aminobenzoyl)amino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3.Na/c12-9-5-3-8(4-6-9)11(16)13-7-1-2-10(14)15;/h3-6H,1-2,7,12H2,(H,13,16)(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQYKCLDZIIBTIG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCCC(=O)[O-])N.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N2NaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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